molecular formula C25H22N4O4S B2996457 N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955652-21-8

N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2996457
CAS No.: 955652-21-8
M. Wt: 474.54
InChI Key: SNKBIPRIJQLTQI-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a cyclopenta[d]thiazole core substituted with a benzo[d][1,3]dioxole-5-carboxamido group and an N-(2-(1H-indol-3-yl)ethyl) side chain. The cyclopenta[d]thiazole scaffold is known for its conformational rigidity, which may enhance binding affinity to biological targets. The benzo[d][1,3]dioxole moiety (a methylenedioxy aromatic system) is often associated with improved metabolic stability and membrane permeability in drug design .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(1H-indol-3-yl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c30-23(14-5-7-19-20(11-14)33-13-32-19)29-25-28-22-17(6-8-21(22)34-25)24(31)26-10-9-15-12-27-18-4-2-1-3-16(15)18/h1-5,7,11-12,17,27H,6,8-10,13H2,(H,26,31)(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKBIPRIJQLTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CNC4=CC=CC=C43)N=C(S2)NC(=O)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(benzo[d][1,3]dioxole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound integrates structural motifs from both indole and benzodioxole, which are known for their diverse biological properties.

Structural Characteristics

The compound can be broken down into several key structural components:

  • Indole Moiety : Known for its role in various biological activities, including anticancer properties.
  • Benzodioxole Moiety : Associated with multiple pharmacological effects.
  • Cyclopentathiazole Framework : Contributes to the compound's unique interactions with biological targets.

The primary action of this compound appears to be related to its interaction with microtubules and tubulin. The mechanism involves:

  • Inhibition of Tubulin Polymerization : Disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Stabilization of Microtubules : This can also prevent normal cellular processes, contributing to its anticancer effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds that share structural features with this compound. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound 6HCT-150.08 - 0.20Tubulin polymerization inhibitor
Compound 7HeLa0.10 - 0.20Induces apoptosis
NocodazoleA5491.99Standard tubulin inhibitor

These studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, often at low micromolar concentrations .

Case Studies

  • Study on Indole Derivatives : Research has shown that indole derivatives can significantly inhibit cancer cell growth. For example, a series of indole-based compounds were tested against HeLa and MDA-MB-468 cells, showing IC50 values ranging from 80 to 200 nM .
  • Benzodioxole Derivatives : Compounds containing benzodioxole moieties have also demonstrated potent anticancer activity across various cell lines. A specific study reported IC50 values below 5 µM for several benzodioxole derivatives against the NCI 60 cancer cell line panel .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxole Moiety : Typically synthesized through cyclization reactions involving catechol derivatives.
  • Indole Synthesis : Often achieved via Fischer indole synthesis.
  • Coupling Reactions : Involves halogenation and nucleophilic substitutions to link the structural components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the thiazole core, aromatic systems, or side-chain modifications. Below is a detailed comparison based on synthesis protocols, substituent effects, and inferred pharmacological properties from available evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Substituents Hypothesized Biological Impact
Target Compound Cyclopenta[d]thiazole core, benzo[d][1,3]dioxole, indole-ethyl chain ~522.6 (estimated) Indole (H-bond donor/π-π interactions), benzo[d][1,3]dioxole (electron-rich aromatic) Potential CNS activity due to indole; enhanced stability from dioxole
Compound 72 Thiazole core with 4-methoxyphenyl, 4-(methylthio)benzoyl, cyclopropane-carboxamide ~544.6 Methoxy (electron-donating), methylthio (lipophilic) Increased lipophilicity may affect CNS penetration
Compound 83 2-Methoxyphenyl, 4-(trifluoromethoxy)benzoyl, cyclopropane-carboxamide ~580.5 Trifluoromethoxy (electron-withdrawing), methoxy (steric effects) Enhanced metabolic resistance via CF3 group; possible CYP450 interactions
Compound 89 Biphenyl-4-carbonyl, 4-(methylthio)phenyl, cyclopropane-carboxamide ~622.7 Biphenyl (extended π-system), methylthio (hydrophobic) Improved target affinity due to biphenyl’s planar structure
Compound Cyclohexenyl-ethyl chain instead of indole-ethyl ~508.6 Cyclohexenyl (non-aromatic, flexible) Reduced H-bond capacity; altered pharmacokinetics
Compound Chloro, isopropyl substituents on thiazole 327.9 Chloro (electrophilic), isopropyl (steric bulk) Possible cytotoxicity; hindered binding to flat binding sites

Key Findings from Structural Analysis

Substituent Effects on Bioavailability: The indole-ethyl group in the target compound may confer selective affinity for serotonin receptors or kinases compared to non-aromatic side chains (e.g., cyclohexenyl in ). Benzo[d][1,3]dioxole in the target compound and analogs (e.g., compounds 72, 83 ) enhances metabolic stability by resisting oxidative degradation, unlike simpler phenyl groups.

Electron-Withdrawing vs. Methoxy (72 ) and methylthio (89 ) groups increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Core Rigidity and Conformational Effects :

  • The cyclopenta[d]thiazole core in the target compound imposes torsional restraints, likely improving target selectivity over flexible analogs (e.g., cyclohexenyl derivatives ).

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